molecular formula C23H25FN2O4S B14975789 1-(2,6-dimethylmorpholino)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

1-(2,6-dimethylmorpholino)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B14975789
M. Wt: 444.5 g/mol
InChI Key: VTJKAUIQWKUWAQ-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Fluorophenyl Group: This step involves the reaction of a fluorobenzene derivative with a sulfonyl chloride to form the fluorophenylmethanesulfonyl intermediate.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the morpholine, fluorophenyl, and indole intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-DIFLUOROPHENYL)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHANAMINE
  • 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-1-(4-FLUOROPHENYL)ETHANAMINE

Uniqueness

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of a morpholine ring, a fluorophenyl group, and an indole moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone

InChI

InChI=1S/C23H25FN2O4S/c1-16-11-26(12-17(2)30-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)31(28,29)15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3

InChI Key

VTJKAUIQWKUWAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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